2-(3-bromobutan-2-yl)thiophene
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Overview
Description
2-(3-Bromobutan-2-yl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromobutan-2-yl group at the second position of the thiophene ring imparts unique chemical and physical properties to the compound. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromobutan-2-yl)thiophene can be achieved through several synthetic routes. One common method involves the lithiation of 3-bromothiophene followed by the addition of an α-haloketone. The reaction typically proceeds as follows:
- Lithiation of 3-bromothiophene using butyllithium.
- Addition of elemental sulfur to form the thiophene ring.
- Addition of an α-haloketone to introduce the bromobutan-2-yl group.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromobutan-2-yl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to form the corresponding thiol derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiol derivatives.
Scientific Research Applications
2-(3-Bromobutan-2-yl)thiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Thiophene derivatives are explored for their potential as therapeutic agents in various diseases.
Industry: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(3-bromobutan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: A simpler thiophene derivative with a bromine atom at the second position.
3-Bromothiophene: A thiophene derivative with a bromine atom at the third position.
2-(3-Chlorobutan-2-yl)thiophene: A similar compound with a chlorine atom instead of bromine.
Uniqueness
2-(3-Bromobutan-2-yl)thiophene is unique due to the presence of the bromobutan-2-yl group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of more complex molecules and materials.
Properties
Molecular Formula |
C8H11BrS |
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Molecular Weight |
219.14 g/mol |
IUPAC Name |
2-(3-bromobutan-2-yl)thiophene |
InChI |
InChI=1S/C8H11BrS/c1-6(7(2)9)8-4-3-5-10-8/h3-7H,1-2H3 |
InChI Key |
PWZPZAQAXNOCPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)C(C)Br |
Origin of Product |
United States |
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